molecular formula C16H10N2O4S B5795125 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione CAS No. 328272-65-7

1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione

Cat. No. B5795125
CAS RN: 328272-65-7
M. Wt: 326.3 g/mol
InChI Key: UUVOLNUFWRKWAI-UHFFFAOYSA-N
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Description

1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione is a synthetic compound that belongs to the class of pyrrole-2,5-dione derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and material science. In

Mechanism of Action

The mechanism of action of 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound binds to the enzyme and prevents it from carrying out its function, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound is cytotoxic to various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have shown that this compound has anti-tumor activity in animal models of cancer. However, this compound has also shown toxicity to normal cells, which limits its potential use as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using this compound include its toxicity to normal cells, which requires careful handling and disposal. Additionally, this compound has limited solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione. One direction is to explore its potential as a building block for the synthesis of new organic semiconductors with improved properties. Another direction is to investigate its potential as a probe for studying protein-ligand interactions in more detail. Additionally, further studies are needed to explore the potential of this compound as an anti-cancer agent and to develop strategies to reduce its toxicity to normal cells.

Synthesis Methods

The synthesis of 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione involves the reaction of 4-(4-nitrophenylthio)aniline with maleic anhydride in the presence of a catalyst. The reaction proceeds via a Diels-Alder reaction, followed by dehydration and oxidation steps. The yield of this reaction is around 50%, and the purity of the compound can be improved by recrystallization.

Scientific Research Applications

1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione has shown potential applications in various scientific fields. In material science, this compound has been used as a building block for the synthesis of organic semiconductors, which have applications in electronic devices. In biochemistry, this compound has been used as a probe for studying protein-ligand interactions. In medicine, this compound has shown potential as an anti-cancer agent due to its ability to inhibit the activity of the enzyme topoisomerase II.

properties

IUPAC Name

1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4S/c19-15-9-10-16(20)17(15)11-1-5-13(6-2-11)23-14-7-3-12(4-8-14)18(21)22/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVOLNUFWRKWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357958
Record name 1H-Pyrrole-2,5-dione, 1-[4-[(4-nitrophenyl)thio]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

328272-65-7
Record name 1H-Pyrrole-2,5-dione, 1-[4-[(4-nitrophenyl)thio]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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